molecular formula C10H12FN3O4 B1201483 N,N-Diethyl-5-fluoro-2,4-dinitroaniline CAS No. 6917-48-2

N,N-Diethyl-5-fluoro-2,4-dinitroaniline

Cat. No.: B1201483
CAS No.: 6917-48-2
M. Wt: 257.22 g/mol
InChI Key: VXGQQIQVKRTBFG-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Dinitroaniline Chemistry and Derivatives

N,N-Diethyl-5-fluoro-2,4-dinitroaniline belongs to the broader class of dinitroanilines, which are derivatives of aniline (B41778) containing two nitro groups. wikipedia.org The position of the nitro groups and other substituents on the benzene (B151609) ring significantly influences the compound's chemical reactivity and physical properties. The presence of two strong electron-withdrawing nitro groups deactivates the aromatic ring towards electrophilic attack while activating it for nucleophilic substitution.

The introduction of a halogen atom, in this case, fluorine, further modifies the electronic environment of the aromatic ring. Halogenated dinitroanilines are a significant subclass of compounds where the type and position of the halogen can fine-tune the molecule's characteristics. nih.gov The fluorine atom in this compound, being the most electronegative element, exerts a strong inductive effect, which can influence the reactivity of the entire molecule. This strategic placement of a fluorine atom is a key feature that distinguishes it from other dinitroaniline derivatives and is a subject of research interest. chemicalbook.com

Historical Development and Evolution of Research on Related Compounds

The study of dinitroanilines dates back to the late 19th and early 20th centuries, where they were primarily valued as intermediates in the synthesis of dyes and pigments. The chromophoric nitro groups combined with the auxochromic amino group provided a basis for a wide range of colors. For instance, 2,4-dinitroaniline (B165453) can be prepared through the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia. orgsyn.orgwikipedia.org

During World War I, the readily available starting materials for dinitroanilines led to their use as high explosives. wikipedia.org In the mid-20th century, the focus of dinitroaniline research shifted towards agriculture with the development of dinitroaniline herbicides. wikipedia.org Compounds like trifluralin (B1683247) became commercially significant for their pre-emergent control of grasses and broad-leafed weeds by inhibiting microtubule formation. wikipedia.org The discovery of nitrosamine (B1359907) impurities in dinitroaniline herbicides in the late 1970s spurred further research into their purification and stabilization. google.com This historical progression from dyes to explosives and then to herbicides illustrates the versatile nature of the dinitroaniline scaffold and the continuous evolution of research on its derivatives.

Significance in Contemporary Organic Synthesis and Chemical Science

In modern chemical science, this compound and related compounds are valuable as intermediates and building blocks in organic synthesis. biosynth.com The presence of multiple functional groups—the diethylamino group, the two nitro groups, and the fluorine atom—offers several reaction sites for chemical modification. This makes them versatile precursors for creating more complex molecules. chemicalbook.com

For example, dinitroaniline derivatives are used in the synthesis of azo dyes and various specialty chemicals. wikipedia.orgwikipedia.org The reactivity of the aromatic ring, activated by the nitro groups, allows for nucleophilic aromatic substitution reactions, a cornerstone of synthetic organic chemistry. While specific high-volume applications for this compound are not widely documented, its availability as a research chemical suggests its use in the synthesis of novel compounds for various applications, including potentially in medicinal chemistry and materials science. biosynth.comchemicalbook.com The introduction of fluorine is a common strategy in drug design to enhance metabolic stability and binding affinity, suggesting a potential avenue of investigation for derivatives of this compound.

Scope and Objectives of Academic Inquiry for this compound

The primary focus of academic inquiry into this compound appears to be its utilization as a specialized reagent in synthetic chemistry. Research objectives likely include the exploration of its reactivity in nucleophilic aromatic substitution reactions, where the fluorine atom can act as a leaving group, or the chemical modification of its nitro and amino groups.

Further research may aim to synthesize novel heterocyclic compounds or polymers with unique electronic or photophysical properties. The compound's structure also makes it a candidate for studies in molecular recognition and supramolecular chemistry. Given the biological activity of other dinitroaniline derivatives, another objective of academic research could be the synthesis and evaluation of new compounds derived from this compound for potential pharmaceutical or agrochemical applications. wikipedia.org Its use is strictly for research purposes, allowing for fundamental studies into reaction mechanisms and the properties of highly functionalized aromatic systems. biosynth.com

Data Tables

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number6917-48-2 biosynth.comechemi.com
Molecular FormulaC₁₀H₁₂FN₃O₄ biosynth.comechemi.com
IUPAC NameThis compound
Other NamesBenzenamine, N,N-diethyl-5-fluoro-2,4-dinitro- echemi.com
N,N-Diethyl-2,4-dinitro-5-fluoroaniline biosynth.comechemi.com
EC Number230-025-4 echemi.comchemicalbook.com

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight257.22 g/mol biosynth.com
Melting Point116-118 °C chemicalbook.com
Boiling Point (Predicted)395.1±42.0 °C chemicalbook.com
Density (Predicted)1.365±0.06 g/cm³ chemicalbook.com
pKa (Predicted)-1.21±0.50 chemicalbook.com
XLogP32.5 echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-5-fluoro-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12FN3O4/c1-3-12(4-2)9-5-7(11)8(13(15)16)6-10(9)14(17)18/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGQQIQVKRTBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988876
Record name N,N-Diethyl-5-fluoro-2,4-dinitroaniline
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Molecular Weight

257.22 g/mol
Source PubChem
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CAS No.

6917-48-2
Record name N,N-Diethyl-5-fluoro-2,4-dinitrobenzenamine
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Record name N,N-Diethyl-2,4-dinitro-5-fluoroaniline
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Record name N,N-Diethyl-5-fluoro-2,4-dinitroaniline
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Record name N,N-diethyl-5-fluoro-2,4-dinitroaniline
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Advanced Synthetic Methodologies for N,n Diethyl 5 Fluoro 2,4 Dinitroaniline

Strategic Approaches to the N,N-Diethyl-5-fluoro-2,4-dinitroaniline Scaffold

The construction of the this compound framework can be approached from several distinct retrosynthetic pathways. The primary strategies involve either building the substitution pattern around a pre-existing fluorinated aniline (B41778) core, introducing the fluorine atom onto a dinitrated aniline via nucleophilic substitution, or adding the diethylamino group as the final key step.

One of the most direct conceptual routes to this compound involves the electrophilic nitration of a suitable precursor, such as N,N-diethyl-3-fluoroaniline. In electrophilic aromatic substitution, the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring.

Standard nitrating conditions, typically a mixture of concentrated nitric acid and sulfuric acid, can be employed. chemistrysteps.combrainly.com The generation of the highly electrophilic nitronium ion (NO₂⁺) is the key first step in this process. brainly.com However, the strongly acidic medium can protonate the basic diethylamino group, forming an anilinium ion. chemistrysteps.combyjus.com This protonated group is strongly deactivating and meta-directing, which would complicate the reaction outcome. To circumvent this, nitration is often performed on a protected aniline, though the N,N-dialkyl substitution already reduces basicity compared to a primary aniline. A carefully controlled dinitration is expected to yield the desired 2,4-dinitro isomer as the major product.

Alternative and milder nitrating agents have been developed to improve regioselectivity and substrate tolerance. For instance, the use of tert-butyl nitrite (B80452) has been reported for the regioselective nitration of N-alkyl anilines. acs.org

An alternative strategy involves introducing the fluorine atom at a later stage of the synthesis via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway requires a precursor molecule that already contains the diethylamino and dinitro functionalities, with a suitable leaving group at the C5 position, such as chlorine or another halogen. For example, the synthesis could start from N,N-diethyl-5-chloro-2,4-dinitroaniline.

The reaction, often called a halogen-exchange (Halex) reaction, would involve treating the chlorinated precursor with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF). The presence of two strongly electron-withdrawing nitro groups ortho and para to the site of substitution is crucial, as it activates the ring toward nucleophilic attack. This activation stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the leaving group. libretexts.org Processes for the nucleophilic replacement of chlorine or nitro groups with fluorine on activated aromatic rings have been developed for industrial applications. google.com

A third powerful and widely used approach is the incorporation of the diethylamino group in the final synthetic step. This strategy relies on the high reactivity of halo-dinitrated aromatic compounds toward nucleophilic substitution. A plausible precursor for this route is 1,5-difluoro-2,4-dinitrobenzene (B51812) or 1-chloro-5-fluoro-2,4-dinitrobenzene.

1,5-Difluoro-2,4-dinitrobenzene is readily prepared by the dinitration of 1,3-difluorobenzene. google.comresearchgate.net This precursor is highly activated toward SₙAr reactions. Due to the high electronegativity of fluorine, the C-F bond is polarized, making the carbon atom highly electrophilic. However, the C-F bond is strong, and bond breaking is generally not the rate-determining step. In reactions with amines, the fluorine at the C1 position is more activated for substitution by both nitro groups than the fluorine at the C5 position. Treatment with diethylamine (B46881) would lead to the selective displacement of one fluorine atom to yield this compound. This type of reaction is well-documented, for example in the synthesis of 1,5-diamino-2,4-dinitrobenzene from 1,5-dichloro-2,4-dinitrobenzene and ammonia. orgsyn.org The reaction of 1,5-difluoro-2,4-dinitrobenzene with various amines has also been demonstrated to be an effective synthetic route. researchgate.net

Table 1: Comparison of Strategic Synthetic Pathways
StrategyKey ReactionPlausible PrecursorKey Considerations
Regioselective NitrationElectrophilic Aromatic SubstitutionN,N-diethyl-3-fluoroanilineControl of regioselectivity; potential for anilinium ion formation leading to meta-products. chemistrysteps.combyjus.com
Fluorine IntroductionNucleophilic Aromatic Substitution (Halex)N,N-diethyl-5-chloro-2,4-dinitroanilineRequires activated substrate; choice of fluoride source and reaction conditions is critical.
Amination ReactionNucleophilic Aromatic Substitution1-Chloro-5-fluoro-2,4-dinitrobenzeneHighly efficient due to strong activation by two nitro groups; precursor is readily available. researchgate.netorgsyn.org

Mechanistic Investigations of Synthetic Pathways

Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes. The key pathways to this compound involve either electrophilic or nucleophilic aromatic substitution, each with distinct kinetics and transition state architectures.

The mechanism of electrophilic nitration proceeds through the formation of a nitronium ion (NO₂⁺) from the acid mixture. This electrophile attacks the electron-rich aniline ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The rate-determining step is typically the formation of this high-energy intermediate, as it involves the temporary disruption of the ring's aromaticity. The subsequent loss of a proton restores aromaticity and yields the nitrated product. brainly.com

In contrast, nucleophilic aromatic substitution (SₙAr) pathways, used for both the fluorination and amination strategies, follow a different course. The generally accepted mechanism involves two steps:

Addition of the Nucleophile : The nucleophile (e.g., F⁻ or Et₂NH) attacks the carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex . libretexts.org This intermediate is non-aromatic and its negative charge is delocalized and stabilized by the strongly electron-withdrawing nitro groups at the ortho and para positions. The formation of this complex is usually the rate-limiting step. libretexts.org

Loss of the Leaving Group : The leaving group (e.g., Cl⁻ or F⁻) is expelled, and the aromaticity of the ring is restored.

Recent computational and experimental studies have introduced nuance to this model, suggesting that for some systems, the reaction may proceed through a single, concerted step (a cSₙAr mechanism). In such cases, the Meisenheimer complex represents the transition state rather than a stable intermediate. researchgate.netnih.govbris.ac.uk Whether the reaction is stepwise or concerted depends on the specific reactants, leaving group, and reaction conditions.

Table 2: Factors Influencing SₙAr Reaction Kinetics
FactorEffect on RateReason
Electron-Withdrawing Groups (e.g., -NO₂)IncreaseStabilize the negative charge of the Meisenheimer intermediate/transition state. libretexts.org
Leaving Group Ability (Halogens)F > Cl > Br > IThe rate-determining step is attack on the ring, not C-X bond cleavage. The high electronegativity of F strongly activates the ring carbon toward attack.
NucleophilicityIncreaseA more potent nucleophile will attack the electrophilic ring carbon more rapidly.
SolventVariesPolar aprotic solvents are often used to solvate the cation of the nucleophilic salt without deactivating the nucleophile.

Modern synthetic chemistry has seen the development of powerful catalytic systems that offer milder conditions and greater control over the functionalization of anilines. While traditional methods like nitration and SₙAr are effective, catalytic approaches represent the cutting edge of synthesis.

For nitration , catalytic methods can avoid the harsh, strongly acidic conditions of the classic HNO₃/H₂SO₄ mixture. For example, copper-catalyzed nitration of protected anilines has been shown to proceed under mild conditions using one equivalent of nitric acid. chemistryviews.org Solid acid catalysts, such as zeolites or supported metal oxides, have also been employed for the regioselective nitration of substituted aromatics like fluorotoluenes, offering environmental benefits and easier work-up. rsc.org

For C-N bond formation (amination), palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of anilines. cmu.edunih.gov These methods allow for the coupling of an aryl halide or triflate with an amine, including secondary amines like diethylamine. The catalytic cycle involves a palladium(0) species that undergoes oxidative addition into the aryl-halide bond, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the efficiency and scope of the reaction. cmu.edunih.govnih.gov While SₙAr is highly effective for the heavily activated systems relevant to this compound, these catalytic methods are invaluable for less activated or more complex substrates.

Table 3: Representative Catalytic Systems in Aniline Synthesis
Reaction TypeCatalyst SystemSubstratesReference
NitrationCu(OTf)₂ / HNO₃Protected anilines chemistryviews.org
NitrationSolid Acid (e.g., H-beta) / HNO₃Fluorotoluenes rsc.org
AminationPd(OAc)₂ / (o-biphenyl)P(t-Bu)₂Aryl chlorides, bromides, triflates + Amines cmu.edu
AminationPd-G3-BrettPhos PrecatalystAryl halides + Primary/Secondary Amines nih.gov

Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of nitroaromatic compounds often relies on the "mixed acid" method, which uses a combination of nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). sibran.rursc.org This process, while effective, presents significant environmental and safety challenges, including the use of highly corrosive and hazardous reagents and the generation of substantial acidic waste streams. sibran.rursc.org In response, green chemistry offers a framework to design safer, more sustainable synthetic routes. The core principles involve waste prevention, the use of less hazardous chemicals, and improved energy efficiency. researchgate.netnih.gov

For the synthesis of dinitroaniline derivatives, several green strategies can be conceptualized:

Alternative Nitrating Agents: Replacing the conventional mixed-acid system is a primary goal. Eco-friendly nitrating agents such as dinitrogen pentoxide (N₂O₅) can be used almost stoichiometrically, which drastically reduces acidic waste. nih.gov Other innovative options include saccharin-based, bench-stable organic nitrating reagents that can be activated under milder conditions and potentially recycled. rsc.org

Solid Acid Catalysts: To circumvent the use of large quantities of liquid sulfuric acid, solid acid catalysts like zeolites, montmorillonite (B579905) clay, or sulfated metal oxides can be employed. sibran.runumberanalytics.com These catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and can improve reaction selectivity. numberanalytics.com

Alternative Solvents and Solvent-Free Conditions: The ideal green process minimizes or eliminates the use of volatile organic solvents. Reactions in aqueous media or the use of safer, reusable solvents like liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) represent significant improvements. nih.govnih.gov Furthermore, solvent-less techniques such as mechanochemistry, where mechanical energy from ball milling is used to drive the reaction, offer a path to highly efficient and clean synthesis. nih.govrsc.org

Table 1: Comparison of Traditional vs. Green Nitration Strategies for Aromatic Compounds

Feature Traditional Method (Mixed Acid) Green Chemistry Approaches
Nitrating Agent Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) rsc.org Dinitrogen Pentoxide (N₂O₅), Saccharin-based reagents nih.govrsc.org
Catalyst/Medium Concentrated Sulfuric Acid (H₂SO₄) sibran.ru Solid acids (Zeolites, Clays), Water, Liquefied TFE sibran.runih.govnumberanalytics.com
Solvent Often requires excess acid or chlorinated solvents Minimal or no solvent (Mechanochemistry), Water, other benign solvents rsc.orgnih.gov
Waste Generation High volume of spent mineral acid waste sibran.ru Significantly reduced acidic waste, recyclable catalysts/reagents nih.gov
Safety Concerns Highly corrosive, exothermic, potential for runaway reactions rsc.org Milder reaction conditions, reduced use of hazardous materials nih.gov

| Energy Profile | Often requires heating over long periods | Can be more energy-efficient (Microwave, Ultrasound) nih.gov |

Optimization Strategies for Synthetic Yields and Purity Profiles

Optimizing the synthesis of this compound requires a dual focus on maximizing the reaction yield while ensuring the final product meets stringent purity specifications. This is achieved through a combination of process intensification and advanced purification methodologies.

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. cetjournal.it For nitration reactions, which are notoriously exothermic and can pose significant safety risks in large batch reactors, the shift from traditional batch processing to continuous flow manufacturing is a key intensification strategy. rsc.orgcetjournal.it

Continuous flow reactors, particularly microreactors, offer several distinct advantages for the synthesis of dinitroaniline derivatives:

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation. This enables precise temperature control of highly exothermic nitration reactions, preventing the formation of thermal byproducts and avoiding dangerous thermal runaway scenarios. beilstein-journals.orgnih.gov

Enhanced Mass Transfer: In multiphase reactions (like many industrial nitrations), micromixers in a flow system ensure rapid and efficient mixing of reagents, overcoming the mass transfer limitations often seen in stirred batch reactors. This leads to faster reaction rates and more consistent product quality. beilstein-journals.org

Improved Safety: The small internal volume of a flow reactor means that only a minimal amount of hazardous material is reacting at any given moment. This "small-volume-on-demand" approach drastically reduces the risks associated with handling explosive nitro compounds. rsc.orgresearchgate.net

Scalability and Control: Scaling up a continuous process often involves running the reactor for a longer duration or using multiple reactors in parallel ("numbering-up"), which is more predictable and safer than scaling up the size of a batch reactor. researchgate.net Automated flow systems allow for precise control over parameters like residence time, temperature, and reagent ratios, leading to high reproducibility and selectivity. nih.govresearchgate.net

A conceptual continuous flow process for a dinitroaniline could involve pumping the aniline precursor (dissolved in a suitable solvent) and the nitrating agent through separate inlets into a micromixer. The combined stream would then pass through a temperature-controlled tubular reactor for a specific residence time to complete the reaction before being continuously quenched and purified downstream.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Nitration

Parameter Batch Reactor Continuous Flow Reactor
Reactor Type Large stirred tank Microreactor, Tube reactor beilstein-journals.org
Heat Management Limited, risk of local hot spots Excellent, high surface-area-to-volume ratio nih.gov
Safety Profile Higher risk due to large reagent volumes Inherently safer due to small reaction volume rsc.orgresearchgate.net
Reaction Time Hours Seconds to minutes beilstein-journals.orgresearchgate.net
Selectivity & Yield Can be variable, byproduct formation Often higher and more consistent due to precise control nih.govresearchgate.net

| Scalability | Difficult, requires re-engineering | Simpler, via longer run times or numbering-up researchgate.net |

The synthesis of dinitroanilines can lead to the formation of various impurities, including isomers and N-nitroso compounds, which must be removed to obtain a product of high purity. google.com

Chemical Treatment for Denitrosation: A common impurity in the synthesis of dinitroanilines is the corresponding N-nitrosamine, formed from residual nitrogen oxides reacting with the amine. google.com Specific chemical treatments are employed for their removal. One documented method involves treating the crude dinitroaniline product with a reagent such as phosphorus trichloride (B1173362) (PCl₃) or thionyl chloride (SOCl₂). These reagents effectively destroy the nitrosamine (B1359907) impurity, which can then be removed through a subsequent neutralization and washing step. For instance, treating trifluralin (B1683247) (a dinitroaniline herbicide) containing 68 ppm of nitrosamines with PCl₃ was shown to reduce the impurity to undetectable levels. google.com

Recrystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. For dinitroanilines, this often involves dissolving the crude product in a hot solvent or solvent mixture and allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. A common procedure for 2,4-dinitroaniline (B165453) involves dissolving the crude material in boiling alcohol, adding water until the solution becomes turbid, reheating to clarify, and then allowing it to cool, which yields a product with a sharp melting point. orgsyn.org

Chromatographic Techniques: For achieving very high levels of purity or for separating close-boiling isomers, chromatographic methods are employed. High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of dinitroaniline derivatives and can also be used on a preparative scale for purification.

Table 3: Summary of Purification Techniques for Dinitroaniline Derivatives

Method Target Impurity Reagents / Solvents Principle
Chemical Treatment N-Nitrosamines google.com Phosphorus Trichloride (PCl₃), Thionyl Chloride (SOCl₂) google.com Chemical decomposition of the nitroso group. google.com
Recrystallization General impurities, Isomers Ethanol/Water, Hexane/Dichloromethane orgsyn.org Differential solubility of the compound and impurities in a solvent at different temperatures.

| Chromatography (HPLC) | Isomers, Trace Impurities | Acetonitrile (B52724), Water, Methanol | Differential partitioning of components between a stationary phase and a mobile phase. |


Chemical Reactivity and Transformation Studies of N,n Diethyl 5 Fluoro 2,4 Dinitroaniline

Nucleophilic Aromatic Substitution (SNAr) Dynamics at Fluoro and Nitro Positions

The most significant reactivity profile for N,N-Diethyl-5-fluoro-2,4-dinitroaniline is nucleophilic aromatic substitution (SNAr). The presence of two strongly electron-withdrawing nitro groups renders the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles.

The SNAr reaction in this compound proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, typically fast step, the leaving group is expelled, and the aromaticity of the ring is restored.

In this compound, the fluorine atom at the C5 position is the most probable leaving group. Its displacement is facilitated by the powerful resonance and inductive stabilization provided by the nitro groups at the C2 (para) and C4 (ortho) positions. A notable application of this reactivity is its use as a derivatizing agent for amino acids. nih.gov In this context, the primary or secondary amine of an amino acid acts as the nucleophile, attacking the C5 position and displacing the fluoride (B91410) ion to form a stable, colored derivative suitable for chromatographic analysis. nih.gov

While halogen displacement is more common, the displacement of a nitro group is also possible, particularly if it is positioned ortho or para to another activating group and a better leaving group (like fluoride) is absent. However, in this specific molecule, the C-F bond is weaker and fluoride is a better leaving group than the nitrite (B80452) ion (NO₂⁻), making fluorine displacement the favored pathway.

The activation of the aromatic ring toward SNAr is overwhelmingly controlled by the two nitro substituents. These groups are powerful activators for nucleophilic substitution due to two main effects:

Inductive Effect : The high electronegativity of the nitrogen and oxygen atoms in the nitro groups withdraws electron density from the ring through the sigma bonds, making the ring carbons more electrophilic.

Resonance Effect : The nitro groups can delocalize the negative charge of the Meisenheimer intermediate through resonance, significantly stabilizing it. This stabilization is most effective when the attack occurs at a position ortho or para to the nitro group.

The N,N-diethylamino group has a dual electronic nature. It is electron-withdrawing by induction but strongly electron-donating by resonance due to the lone pair on the nitrogen atom. masterorganicchemistry.com In the context of SNAr, its electron-donating resonance effect slightly counteracts the activation provided by the nitro groups. However, the combined activating power of two nitro groups is dominant, making the ring highly reactive towards nucleophiles at the positions ortho and para to them.

Table 1: Influence of Substituents on SNAr Reactivity

Substituent Position Electronic Effect Role in SNAr
-NO₂ C2 Strong Electron Withdrawal (Inductive & Resonance) Strong Activator; Stabilizes Meisenheimer complex
-NO₂ C4 Strong Electron Withdrawal (Inductive & Resonance) Strong Activator; Stabilizes Meisenheimer complex
-F C5 Strong Electron Withdrawal (Inductive) Leaving Group
-N(CH₂CH₃)₂ C1 Electron Donating (Resonance), Electron Withdrawing (Inductive) Weak Deactivator (compared to -NO₂ groups)

Reduction Chemistry of Nitro Groups

The nitro groups of this compound can be chemically reduced to various other nitrogen-containing functional groups, providing a pathway to a diverse range of derivatives. wikipedia.org

The selective reduction of one nitro group in a polynitroaromatic compound is a common and useful transformation. In dinitroanilines, there is a well-established preference for the reduction of the nitro group positioned ortho to the amino group. stackexchange.com For this compound, this corresponds to the selective reduction of the C2-nitro group.

Several methodologies can achieve this transformation:

Zinin Reduction : This classic method uses sulfide (B99878) sources, such as sodium sulfide (Na₂S), sodium hydrosulfide (B80085) (NaSH), or ammonium (B1175870) polysulfide ((NH₄)₂Sₓ), in an aqueous or alcoholic solution. stackexchange.com It is known for its high selectivity in reducing one nitro group in the presence of others, particularly the group ortho to an amine. stackexchange.com

Catalytic Hydrogenation : Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H₂), the reaction conditions (pressure, temperature, solvent) can be carefully controlled to favor the mono-reduction product. wikipedia.org

Metal-Based Reagents : Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron metal (Fe) in acetic acid are effective for reducing nitro groups to amines. wikipedia.org

Modern Chemoselective Methods : More recent methods offer high selectivity under mild conditions. For instance, tetrahydroxydiboron (B82485) (B₂(OH)₄) can reduce aromatic nitro compounds while tolerating sensitive functional groups, including halogens. organic-chemistry.org

Reduction can also be stopped at intermediate stages to yield other functionalities. For example, using reagents like zinc metal in aqueous ammonium chloride can lead to the formation of N-arylhydroxylamines (R-NHOH). wikipedia.org

Table 2: Selected Reagents for the Reduction of this compound

Reagent(s) Conditions Major Product Target Functionality
(NH₄)₂Sₓ or Na₂S Aqueous/Alcoholic Solution N¹,N¹-Diethyl-5-fluoro-4-nitrobenzene-1,2-diamine Amino (-NH₂)
Fe / CH₃COOH Reflux N¹,N¹-Diethyl-5-fluoro-4-nitrobenzene-1,2-diamine Amino (-NH₂)
SnCl₂ / HCl Acidic Solution N¹,N¹-Diethyl-5-fluoro-4-nitrobenzene-1,2-diamine Amino (-NH₂)
Zn / NH₄Cl Aqueous Solution N¹-Ethyl-N¹-(5-fluoro-2-(hydroxylamino)-4-nitrophenyl)ethanamine Hydroxylamino (-NHOH)
B₂(OH)₄ Mild, Room Temp N¹,N¹-Diethyl-5-fluoro-4-nitrobenzene-1,2-diamine Amino (-NH₂)

The selective reduction of the C2-nitro group is a critical first step toward the synthesis of heterocyclic systems. The product of this reduction, N¹,N¹-Diethyl-5-fluoro-4-nitrobenzene-1,2-diamine, is an ortho-diamine derivative. This structural motif is a versatile precursor for intramolecular cyclization reactions to form five-membered rings.

Specifically, reacting this diamine with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or phosgene, will lead to the formation of a benzimidazole (B57391) ring system. For example, heating the diamine with formic acid would yield N,N-diethyl-4-fluoro-7-nitro-1H-benzimidazol-1-amine. This strategy is a common and efficient method for constructing substituted benzimidazoles, which are important scaffolds in medicinal chemistry. stackexchange.com

Electrophilic Aromatic Substitution Reactivity (theoretical considerations given deactivation)

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be extremely unfavorable. The aromatic ring is severely deactivated by the potent electron-withdrawing effects of the two nitro groups and the fluorine atom. masterorganicchemistry.com

While the N,N-diethylamino group is a powerful activating group for EAS, its influence is likely insufficient to overcome the cumulative deactivating effect of the three other substituents. masterorganicchemistry.combyjus.com Furthermore, most EAS reactions (such as nitration or sulfonation) are conducted in strong acidic media. masterorganicchemistry.com Under these conditions, the basic nitrogen atom of the diethylamino group would be protonated to form an N,N-diethylanilinium ion (-N⁺H(CH₂CH₃)₂).

This resulting cationic group is no longer activating; instead, it becomes a very strong deactivating, meta-directing group. libretexts.org Therefore, the ring would possess three powerful deactivating groups (-N⁺H(CH₂CH₃)₂, -NO₂, -NO₂), rendering it exceptionally unreactive towards electrophiles. Friedel-Crafts reactions, in particular, are known to fail on rings containing either a nitro group or an amino group, as the amine would coordinate with the Lewis acid catalyst, adding a formal positive charge and deactivating the ring. libretexts.org

Derivatization Strategies for Novel Chemical Entities

The chemical architecture of this compound, characterized by an activated fluoro group and two nitro functionalities on an aniline (B41778) scaffold, presents a versatile platform for the synthesis of novel chemical entities. Derivatization strategies primarily revolve around the facile displacement of the fluorine atom via nucleophilic aromatic substitution (SNAr) and potential transformations of the nitro groups.

The electron-withdrawing nature of the two nitro groups significantly activates the benzene (B151609) ring towards nucleophilic attack, making the fluorine atom at the C-5 position a good leaving group. This reactivity is the cornerstone of its application in creating a variety of derivatives.

A predominant and well-documented derivatization strategy for this compound is its reaction with primary and secondary amines, most notably with amino acids. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amino group of the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a new carbon-nitrogen bond and the displacement of the fluoride ion.

This specific application has been developed into a robust method for the pre-column derivatization of amino acids for their subsequent separation and quantification by high-performance liquid chromatography (HPLC). nih.gov The resulting N,N-diethyl-2,4-dinitroaniline derivatives of amino acids exhibit enhanced stability to light and heat in solution compared to derivatives formed with traditional reagents. nih.gov A simple gradient elution allows for the complete separation of numerous amino acid derivatives. nih.gov The high reproducibility of retention times and peak areas enables the accurate determination of amino acid quantities in the picomole range. nih.gov

While the reaction with amino acids is the most cited application, the inherent reactivity of the C-F bond allows for derivatization with a broader range of nucleophiles. This opens avenues for creating diverse molecular structures. Examples of potential nucleophiles that could be employed for derivatization include:

Thiols: Reaction with various thiols (R-SH) would lead to the formation of thioether derivatives. These sulfur-containing compounds could be explored for their unique electronic and potential biological properties.

Alkoxides: The use of alkoxides (R-O⁻) as nucleophiles would result in the synthesis of ether derivatives, introducing different alkyl or aryl groups at the 5-position.

Other Amines: A wide array of primary and secondary aliphatic and aromatic amines can be used to generate a library of N,N-diethyl-2,4-dinitroaniline derivatives with varying substituents at the 5-position.

Another potential, though less explored, avenue for creating novel derivatives involves the chemical transformation of the nitro groups. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. chemicalbook.com Various reagents and conditions can be employed to achieve different reduction products, which could significantly alter the chemical and physical properties of the resulting molecules. Potential reduction strategies include:

Selective Reduction: It may be possible to selectively reduce one of the two nitro groups to an amino group, yielding a diamino-nitro-aniline derivative. These compounds could serve as building blocks for more complex heterocyclic systems or as precursors for new dyes.

Complete Reduction: The complete reduction of both nitro groups would furnish a triamine derivative. Such polyamino compounds are valuable intermediates in polymer and materials science.

Partial Reduction to Hydroxylamines or Azo Compounds: Under specific conditions, the nitro groups could be partially reduced to form hydroxylamines or condensed to form azo compounds, leading to derivatives with distinct redox and photochemical properties. wikipedia.org

The combination of nucleophilic substitution at the C-5 position followed by modification of the nitro groups could provide access to a vast chemical space of novel compounds derived from this compound.

Table of Derivatives and Potential Derivatives of this compound

Starting MaterialReagent/Reaction TypeProduct ClassPotential Application
This compoundAmino Acids (e.g., Glycine)N-Substituted Amino Acid DerivativesAmino Acid Analysis
This compoundThiols (e.g., Ethanethiol)Thioether DerivativesSynthesis of Novel Sulfur-Containing Compounds
This compoundAlkoxides (e.g., Sodium Methoxide)Ether DerivativesSynthesis of Novel Aryl Ethers
This compoundVarious Amines (e.g., Aniline)N-Substituted Aniline DerivativesSynthesis of Novel Dye Precursors
This compoundReducing Agents (e.g., SnCl2/HCl)Diamino-nitro-aniline DerivativesBuilding Blocks for Heterocycles
This compoundStrong Reducing Agents (e.g., H2/Pd-C)Triaminobenzene DerivativesPolymer and Materials Science Intermediates

Sophisticated Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applicationsrsc.orgnih.govnih.gov

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in N,N-Diethyl-5-fluoro-2,4-dinitroaniline. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of the molecule's structure in solution.

The structural assignment is achieved through a systematic analysis of various NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two aromatic protons would appear as doublets, with their chemical shifts significantly influenced by the surrounding electron-withdrawing nitro and fluoro substituents. The ethyl protons would present as a quartet for the methylene (B1212753) (CH₂) group coupled to the methyl (CH₃) group, which would appear as a triplet.

¹³C NMR: The carbon NMR spectrum would reveal ten unique carbon signals, corresponding to the ten carbon atoms in the molecule. nih.gov The chemical shifts of the aromatic carbons are particularly informative, with carbons directly attached to the nitro groups and the fluorine atom showing characteristic downfield shifts.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool. nih.gov It would display a single resonance for the fluorine atom, with its chemical shift providing insight into the electronic environment of the aromatic ring. Furthermore, coupling between the fluorine atom and nearby protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would be observable in the respective spectra, providing crucial connectivity information. rsc.org

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. sdsu.edu A key correlation would be observed between the methylene quartet and the methyl triplet of the diethylamino group, confirming their connectivity. It would also confirm the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. emerypharma.com It allows for the unambiguous assignment of the protonated carbons, linking the ¹H and ¹³C spectral data. For instance, the aromatic proton signals would be directly linked to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping long-range (2-3 bond) proton-carbon correlations and is essential for assigning quaternary (non-protonated) carbons. emerypharma.com For example, correlations would be expected from the aromatic protons to the carbons bearing the nitro groups, and from the methylene protons of the ethyl group to the aromatic carbon to which the nitrogen is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the molecule's three-dimensional structure and conformation. nih.gov

The following tables summarize the predicted NMR data and the utility of 2D NMR techniques for the structural assignment of this compound.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data Note: Chemical shifts (δ) are predicted based on analogous structures and are relative to TMS for ¹H and ¹³C, and a standard reference for ¹⁹F. Coupling constants (J) are in Hz.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Predicted ¹⁹F Shift (ppm) Key Correlations (COSY, HMBC)
H-3~8.5 (d)--COSY: H-6; HMBC: C-1, C-2, C-4, C-5
H-6~7.5 (d)--COSY: H-3; HMBC: C-1, C-2, C-4, C-5
-N-CH₂ -CH₃~3.5 (q)~45-COSY: -CH₃; HMBC: C-1, -CH₃
-N-CH₂-CH₃ ~1.3 (t)~13-COSY: -CH₂
C-1 (-N(Et)₂)-~145-HMBC from H-6, -CH₂
C-2 (-NO₂)-~135-HMBC from H-3
C-3-~128-HSQC with H-3
C-4 (-NO₂)-~148-HMBC from H-3, H-6
C-5 (-F)-~155 (d, ¹JCF)-HMBC from H-3, H-6
C-6-~115 (d, ²JCF)-HSQC with H-6
F-5--~-110 to -120HMBC to C-4, C-5, C-6

Utility of 2D NMR Techniques

Technique Purpose for Structural Elucidation
COSY Confirms H-H couplings: Connects H-3 to H-6 and the -CH₂- to the -CH₃ of the ethyl groups. sdsu.edu
HSQC Assigns protonated carbons: Links H-3, H-6, -CH₂-, and -CH₃ to their directly attached carbons (C-3, C-6, etc.). emerypharma.com
HMBC Assigns quaternary carbons and confirms framework: Shows correlations from protons to carbons 2 or 3 bonds away, confirming the positions of the nitro, fluoro, and diethylamino groups. emerypharma.comresearchgate.net
NOESY Determines spatial proximity: Used to investigate conformational preferences by identifying through-space interactions between protons. nih.gov

The N,N-diethylamino group is subject to rotational hindrance due to the bulky ortho-nitro group at the C-2 position. This restricted rotation can lead to distinct conformational preferences in solution. NMR techniques, particularly NOESY, are instrumental in studying these dynamic processes. copernicus.orgnih.gov

A NOESY experiment can reveal through-space dipolar couplings between the protons of the diethylamino group and the aromatic proton at the C-6 position. The presence and intensity of such a NOE cross-peak would provide direct evidence for the preferred orientation of the diethylamino group relative to the aromatic ring, indicating whether the ethyl groups are oriented towards or away from the C-6 proton. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterizationnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net

The spectrum of this compound is dominated by the strong vibrations of the nitro and diethylamino groups.

Nitro (NO₂) Group: Nitroaromatic compounds exhibit two very strong and characteristic stretching vibrations in the IR spectrum. capes.gov.br

Antisymmetric stretch (νas): Typically appears in the 1500–1560 cm⁻¹ region.

Symmetric stretch (νs): Found in the 1335–1370 cm⁻¹ range. The exact positions of these bands are sensitive to the electronic effects of other substituents on the ring.

Diethylamino (-N(Et)₂) Group:

C-H stretching: Aliphatic C-H stretching vibrations from the ethyl groups are expected in the 2850–3000 cm⁻¹ region. sphinxsai.com

C-N stretching: The C-N stretching vibration typically appears as a medium to strong band in the 1250–1350 cm⁻¹ region. rasayanjournal.co.in

CH₂/CH₃ bending: Deformation modes (scissoring, wagging, twisting) for the methylene and methyl groups occur in the fingerprint region (below 1500 cm⁻¹). rasayanjournal.co.in

Vibrational spectroscopy also confirms features of the substituted aromatic ring.

Aromatic C=C Stretching: Vibrations associated with the carbon-carbon double bonds of the aromatic ring typically appear in the 1450–1600 cm⁻¹ region. The presence of multiple strong electron-withdrawing groups (two NO₂ and one F) is expected to influence the intensity and frequency of these bands.

C-F Stretching: The C-F stretch gives rise to a strong band, typically in the 1100-1300 cm⁻¹ region.

C-H Bending: The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the aromatic ring. For the two adjacent hydrogens in this structure, a strong absorption is expected in the 800–860 cm⁻¹ region of the IR spectrum.

Characteristic Vibrational Frequencies

Functional Group / Bond Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR)
Nitro (-NO₂)Antisymmetric Stretch1500 - 1560Strong
Nitro (-NO₂)Symmetric Stretch1335 - 1370Strong
Aromatic C-HOut-of-plane Bend800 - 860Strong
Aromatic C=CRing Stretch1450 - 1600Medium-Variable
Alkyl C-HStretch2850 - 3000Medium
Aryl C-NStretch1250 - 1350Medium-Strong
Aryl C-FStretch1100 - 1300Strong

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and offers structural information through the analysis of fragmentation patterns. For this compound (Molecular Weight: 257.22 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 257. biosynth.comchemicalbook.com

The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for N-alkylanilines involve alpha-cleavage, where the bond beta to the nitrogen atom is broken.

Common fragmentation pathways would include:

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable iminium cation at m/z 242 ([M-15]⁺). This is often a dominant fragmentation route.

Loss of Ethene: Subsequent loss of an ethene molecule (C₂H₄) from the [M-15]⁺ fragment.

Loss of an Ethyl Radical: Direct cleavage of the C-N bond to lose an ethyl radical (•C₂H₅), resulting in a fragment at m/z 228 ([M-29]⁺).

Loss of Nitro Group: Cleavage of a nitro group (•NO₂) to give a fragment at m/z 211 ([M-46]⁺).

Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment Identity Fragmentation Pathway
257[M]⁺Molecular Ion
242[M - CH₃]⁺Alpha-cleavage (loss of methyl radical)
228[M - C₂H₅]⁺Loss of ethyl radical
211[M - NO₂]⁺Loss of a nitro group

High-Resolution Mass Spectrometry (HRMS) for Exact Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. The theoretical exact mass of this compound (C₁₀H₁₂FN₃O₄) can be calculated by summing the masses of its constituent isotopes. biosynth.comchemicalbook.com This calculated value serves as a benchmark against which the experimentally determined mass is compared.

An HRMS analysis of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ with a mass that corresponds closely to the calculated value, typically within a few parts per million (ppm). Such a result would provide strong evidence for the assigned molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 1: Theoretical Isotopic Mass Data for this compound

Isotope Atomic Mass (Da) Count Total Mass (Da)
¹²C12.00000010120.000000
¹H1.0078251212.093900
¹⁹F18.998403118.998403
¹⁴N14.003074342.009222
¹⁶O15.994915463.979660
Total (Exact Mass) 257.081185

This table presents the calculated theoretical exact mass based on the most abundant isotopes. Experimental verification via HRMS is required for confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation

While HRMS confirms the elemental composition, Tandem Mass Spectrometry (MS/MS) provides crucial information about the compound's connectivity and structure. In an MS/MS experiment, the molecular ion (or a specific precursor ion) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum that is characteristic of the molecule's structure.

Although specific experimental MS/MS data for this compound is not widely published, a predicted fragmentation pattern can be proposed based on the known reactivity of similar dinitroaniline derivatives. Key fragmentation pathways would likely involve:

Loss of a nitro group (-NO₂): A common fragmentation for nitroaromatic compounds.

Cleavage of the diethylamino group: This could occur through the loss of an ethyl radical (•CH₂CH₃) or an ethene molecule (C₂H₄) via a McLafferty-type rearrangement.

Sequential loss of nitro and ethyl groups: A combination of the above pathways.

The analysis of these fragmentation patterns allows for the confirmation of the presence and relative positions of the functional groups, providing a high degree of confidence in the structural assignment.

Table 2: Predicted Fragmentation Pathways for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
257.08240.08•OHLoss of hydroxyl from a nitro group
257.08228.07•C₂H₅Loss of an ethyl radical
257.08211.05•NO₂Loss of a nitro radical
228.07199.07•C₂H₅Sequential loss of a second ethyl radical
211.05182.05•C₂H₅Loss of an ethyl radical following nitro loss

This table is predictive and based on general fragmentation patterns of related compounds. Experimental MS/MS analysis is necessary to confirm these pathways.

X-ray Crystallography for Solid-State Structural Determination

As of this writing, a published crystal structure for this compound is not available. However, analysis of related structures, such as 2-fluoro-5-nitroaniline (B1294389), provides insight into the likely molecular arrangement. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes favorable intermolecular interactions. Given the molecular structure, several types of interactions are plausible:

Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors (like N-H or O-H), weak C-H···O and C-H···F hydrogen bonds may play a role in stabilizing the crystal lattice. The hydrogen atoms on the ethyl groups and the aromatic ring could interact with the oxygen atoms of the nitro groups or the fluorine atom of neighboring molecules.

π-Stacking: The electron-deficient dinitrophenyl ring system could participate in π-π stacking interactions with adjacent rings. These interactions are common in aromatic compounds and contribute significantly to crystal stability.

Dipole-Dipole Interactions: The highly polar nitro groups and the carbon-fluorine bond create significant molecular dipoles, which would lead to dipole-dipole interactions that influence the crystal packing arrangement.

The crystal structure of the related compound 2-fluoro-5-nitroaniline reveals a network of C-H···O and N-H···O hydrogen bonds that consolidate the crystal packing. researchgate.net It is reasonable to hypothesize that similar, albeit weaker, interactions would be present in the crystal structure of this compound.

Elucidation of Absolute Configuration (if applicable) and Molecular Conformation in the Crystalline State

This compound is an achiral molecule, so the determination of its absolute configuration is not applicable. However, X-ray crystallography would reveal the preferred conformation of the molecule in the solid state. Key conformational features of interest would include:

The planarity of the dinitrophenyl ring.

The orientation of the two nitro groups relative to the plane of the benzene (B151609) ring. Due to steric hindrance, they would likely be twisted out of the plane to some degree.

The conformation of the diethylamino group, including the torsion angles of the C-N bonds and the arrangement of the ethyl chains.

This detailed conformational information is critical for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and physical properties.

An in-depth search for specific computational and theoretical investigations on the chemical compound This compound did not yield dedicated scientific literature containing the detailed research findings and data required to construct the requested article. While the methodologies outlined in the prompt, such as Density Functional Theory (DFT) and ab initio methods, are standard approaches for such analyses, published studies with specific outcomes for this particular molecule were not found.

Therefore, it is not possible to provide a comprehensive article with specific data tables and detailed findings on the following topics for this compound:

Quantum Chemical Calculations: Including its optimized geometry, electronic structure, frontier molecular orbitals (HOMO-LUMO), reactivity predictions, and molecular electrostatic potential (MESP) surface map.

Spectroscopic Property Prediction: Including theoretical vibrational frequencies, NMR chemical shifts, and simulated UV-Vis absorption spectra.

Computational studies on analogous molecules, such as other dinitroaniline derivatives, have been conducted and demonstrate the types of insights that a dedicated study on this compound would provide. For instance, research on related compounds often involves:

Geometry Optimization: To determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of reactivity.

Molecular Electrostatic Potential (MESP) Mapping: This technique visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of chemical reactions.

Spectroscopic Predictions: Theoretical calculations are used to predict vibrational (infrared and Raman) spectra and NMR chemical shifts. These predicted values are often compared with experimental data to confirm the molecular structure and assign spectral peaks. Time-dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict UV-Vis absorption spectra, which can also be used to study how solvents affect the absorption (solvatochromism).

Without specific published research for this compound, any attempt to generate an article with detailed findings would be speculative and not based on verifiable scientific sources, thus falling outside the scope of factual reporting.

Computational and Theoretical Investigations of N,n Diethyl 5 Fluoro 2,4 Dinitroaniline

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

Computational studies on structurally similar molecules, such as N,N-dimethyl-4-nitroaniline derivatives, have shown that the amino group often adopts a trigonal-pyramidal geometry and is significantly twisted with respect to the plane of the aromatic ring. researchgate.net This twisting is a result of steric hindrance between the alkyl groups and the ortho-substituent, which in the case of N,N-Diethyl-5-fluoro-2,4-dinitroaniline is a nitro group. The presence of two bulky ethyl groups in the diethylamino moiety would likely lead to a considerable dihedral angle between the C-N-C plane of the amino group and the plane of the benzene (B151609) ring.

The two nitro groups at the C2 and C4 positions also play a significant role in the molecule's conformation. Due to steric repulsion with the adjacent diethylamino group and the fluorine atom, the nitro groups are likely to be twisted out of the plane of the benzene ring. The extent of this rotation would be a compromise between maximizing electronic conjugation with the aromatic system and minimizing steric clashes.

A relaxed potential energy surface (PES) scan, a common computational technique, can be employed to explore the conformational landscape of this compound. By systematically varying key dihedral angles (e.g., the rotation of the diethylamino group and the nitro groups) and calculating the corresponding energy, a map of the low-energy conformations can be generated.

Dihedral AngleDescriptionPredicted Range (degrees)
C1-N-C(ethyl)-C(ethyl)Rotation of the diethylamino group30 - 60
C1-C2-N-ORotation of the ortho-nitro group20 - 50
C3-C4-N-ORotation of the para-nitro group10 - 30

Note: The predicted ranges in the table above are illustrative and based on findings for structurally related nitroaniline derivatives. Specific values for this compound would require dedicated computational analysis.

Reaction Mechanism Elucidation through Computational Transition State Search and Energy Profiling

This compound is a derivative of 1-fluoro-2,4-dinitrobenzene, a classic substrate for nucleophilic aromatic substitution (SNAr) reactions. Computational methods are invaluable for elucidating the detailed mechanisms of such reactions, particularly for determining whether they proceed through a stepwise or a concerted pathway.

In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate then expels the leaving group to form the final product. However, recent computational and experimental studies have shown that many SNAr reactions, especially with highly activated aromatic systems, can proceed through a concerted mechanism where bond formation and bond cleavage occur in a single step, passing through a single transition state. nih.govnih.gov

For this compound, the reaction with a nucleophile would involve the displacement of the fluoride (B91410) ion. A computational transition state search using methods like Density Functional Theory (DFT) can locate the structure of the transition state and calculate its energy. The nature of the transition state provides insight into the reaction mechanism. For instance, a transition state where the new bond is partially formed and the old bond is partially broken would be indicative of a concerted process.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
StartReactants0.0
MidpointTransition StateValue would be calculated
EndProductsValue would be calculated

Note: The values in the table are placeholders. A full computational study would be required to determine the actual relative energies for a specific reaction of this compound.

The regioselectivity of nucleophilic attack can also be investigated computationally. While the fluorine at C5 is the most likely leaving group, theoretical calculations can assess the energetic barriers for attack at other positions, confirming the experimentally observed reactivity.

Molecular Dynamics Simulations for Conformational Space Exploration

While static quantum mechanical calculations are excellent for identifying minimum energy structures and transition states, they provide a limited picture of the dynamic behavior of a molecule at finite temperatures. Molecular dynamics (MD) simulations offer a way to explore the full conformational space of this compound by simulating the motion of its atoms over time.

In an MD simulation, the forces on each atom are calculated using a force field (a set of empirical potential energy functions), and Newton's equations of motion are integrated to propagate the system forward in time. This results in a trajectory that describes the positions and velocities of all atoms as a function of time. Analysis of this trajectory can reveal the accessible conformations, the timescales of conformational changes, and the influence of the solvent environment.

For this compound, an MD simulation could provide insights into:

Flexibility of the Diethylamino Group: The simulation would show the range of motion of the ethyl groups and the dynamics of the rotation of the entire diethylamino substituent.

Dynamic Intramolecular Interactions: The formation and breaking of any transient intramolecular hydrogen bonds could be observed and quantified.

Solvent Effects: By including explicit solvent molecules in the simulation, their influence on the conformational preferences of the solute can be studied. The solvent can stabilize certain conformations through dipole-dipole interactions or hydrogen bonding.

A molecular dynamics study on the related energetic material 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7) has demonstrated the power of this technique in understanding the structure and response of such molecules to external conditions. nih.gov A similar approach for this compound would provide a more complete understanding of its behavior in solution and in the solid state.

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Precursor for Novel Organic Materials and Polymers

The molecular architecture of N,N-Diethyl-5-fluoro-2,4-dinitroaniline makes it a promising, though not yet widely reported, precursor for novel organic materials. Organic electronic materials, used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often rely on molecules with tunable electronic properties, good stability, and the ability to be processed into thin films. researchgate.netedu.krdwikipedia.orgsigmaaldrich.com The key features of this compound that lend themselves to this application are:

Electron-Deficient Aromatic System: The two nitro groups are powerful electron-withdrawing groups, which significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the aniline (B41778) ring. This inherent electron-accepting nature is a desirable trait for n-type semiconductor materials used in organic field-effect transistors (OFETs). wikipedia.org

Reactive Sites for Polymerization: The activated fluorine atom is susceptible to nucleophilic aromatic substitution, providing a reactive handle to graft the dinitroaniline unit onto a polymer backbone or incorporate it into larger conjugated systems. Furthermore, the diethylamino group can be chemically modified to serve as a linking point.

Enhanced Stability: The inclusion of a fluorine atom can increase the thermal and oxidative stability of organic materials, a critical factor for the longevity of electronic devices.

While specific polymers derived directly from this compound are not extensively documented in current literature, its structural motifs are common in the rational design of functional organic materials. researchgate.netsigmaaldrich.com Its potential lies in its use as a monomer or a dopant to modulate the electronic and optical properties of carbon-based materials with polycyclic π-electron systems. researchgate.net

Intermediate in the Synthesis of Specialty Dyes and Pigments (e.g., Azo Dyes)

Substituted anilines are foundational precursors in the synthesis of azo dyes, the largest and most important class of industrial colorants. researchwap.comnih.govnairaproject.com this compound is an ideal candidate to function as a diazo component in the synthesis of specialized azo dyes.

The synthesis process involves a two-step diazotization-coupling reaction. nih.govunb.ca

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This converts the amine group into a highly reactive diazonium salt. Although this compound is a secondary amine, it can be readily hydrolyzed under acidic conditions to the corresponding primary amine, 5-fluoro-2,4-dinitroaniline, which then undergoes diazotization.

Azo Coupling: The resulting diazonium salt, a potent electrophile, is then reacted with an electron-rich coupling component, such as another aniline derivative or a phenol. nih.govunb.ca This electrophilic aromatic substitution reaction forms the characteristic azo bond (–N=N–), which links the two aromatic rings and creates a highly conjugated system responsible for the dye's color.

The specific properties of the resulting azo dye are determined by the chemical nature of the diazo and coupling components. The use of this compound as a precursor would incorporate strong electron-withdrawing nitro groups and a fluorine atom into the final dye molecule. These groups, known as auxochromes, modify the color and performance properties of the dye, such as its intensity (molar extinction coefficient), hue, and fastness to light and washing. researchwap.comnairaproject.com For instance, dinitroaniline-based azo dyes are known for providing strong and lasting colors for textiles and pH indicators.

Table 1: Related Azo Dyes Derived from Dinitroaniline Precursors

PrecursorCoupling ComponentResulting Azo Dye TypeReference
2,4-Dinitroaniline (B165453)3-Amino-5-methylpyrazoleMonoazo Dye researchwap.comnairaproject.com
2,4-DinitroanilineVanillinDiazo Dye Vanillin Derivative rdd.edu.iqanjs.edu.iq
2,6-Dibromo-4-nitroanilineN-aryl maleimidesAzo Dye with Polymerizable Group nih.gov
2,4-DinitroanilineN,N-DiethylanilineN,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline

Utility in the Development of Non-Biological Sensors and Probes

The reactivity of the fluorine atom in this compound makes it an effective derivatizing agent for analytical chemistry, particularly in the detection of biomolecules like amino acids. A published method details its use as a novel pre-column derivatizing reagent for the separation and quantification of primary and secondary amino acids by reversed-phase high-performance liquid chromatography (HPLC). nih.gov

In this application, the compound acts as a chemical probe. The reaction mechanism involves the nucleophilic substitution of the activated fluorine atom by the amino group of an amino acid. This reaction tags the amino acid with the N,N-diethyl-2,4-dinitrophenyl group, which has several advantages:

Strong Chromophore: The dinitrophenyl moiety is a strong chromophore, meaning it absorbs light intensely in the ultraviolet-visible spectrum. This allows for sensitive spectrophotometric detection of the derivatized amino acids as they elute from the HPLC column. nih.gov

Enhanced Stability: The resulting derivatives are more stable to light and heat compared to those formed with traditional reagents, ensuring reliable and reproducible quantification. nih.gov

Broad Applicability: The reagent reacts with both primary and secondary amino acids, allowing for the comprehensive analysis of complex mixtures. nih.gov

This method allows for the determination of amino acids in the picomole range (50-500 pmol), demonstrating the compound's utility in creating sensitive and low-cost analytical tools for research and diagnostics. nih.gov

Table 2: Application as a Chemical Probe

ApplicationTarget AnalyteMechanismDetection MethodReference
Pre-column Derivatizing AgentPrimary and Secondary Amino AcidsNucleophilic Aromatic SubstitutionReversed-Phase HPLC with Spectrophotometric Detection nih.gov

Application in Photoredox Catalysis and Related Modern Synthetic Methodologies

While direct applications of this compound as a photocatalyst are not established, its chemical structure is highly relevant to the principles of photoredox catalysis. This field of chemistry uses light to drive chemical reactions by generating potent oxidants and reductants from a photo-excited catalyst. youtube.com Nitroaromatic compounds are well-known for their ability to participate in electron transfer processes upon photo-irradiation. capes.gov.breurekaselect.comnih.gov

The potential role of this compound in this context is as a substrate that can be activated under photoredox conditions.

Electron Acceptor: The electron-deficient dinitro-substituted aromatic ring makes the molecule a good electron acceptor. A photocatalyst (such as a ruthenium or iridium complex), upon excitation by light, can transfer an electron to the dinitroaniline molecule. youtube.com This single-electron transfer (SET) event would generate a highly reactive radical anion.

Generation of Reactive Intermediates: The formation of this radical anion could initiate a variety of subsequent chemical transformations. For example, it could lead to the cleavage of the C-F bond or other bonds in the molecule, generating new reactive intermediates that can participate in cross-coupling or other synthetic reactions under mild, light-driven conditions. nih.govyoutube.com

The combination of photoredox catalysis with transition metal catalysis (dual catalysis) has emerged as a powerful tool for forming challenging chemical bonds. nih.gov The ability of this compound to act as an electron sink makes it a candidate for integration into such dual catalytic cycles, where its functional groups could be selectively modified under exceptionally mild reaction conditions.

Development of Herbicidal Leads through Rational Chemical Modification

This compound belongs to the dinitroaniline class of compounds, which includes several commercially successful pre-emergence herbicides like trifluralin (B1683247) and pendimethalin (B1679228). nih.govfrontiersin.orgnih.gov The development of new herbicidal leads from this class relies on the principles of rational chemical modification, where the structure is systematically altered to optimize activity and selectivity.

Chemical Mechanism of Dinitroaniline Herbicides: The primary mode of action for dinitroaniline herbicides is the disruption of mitosis (cell division) in susceptible plants. nih.govnih.govfrontiersin.org

Tubulin Binding: The dinitroaniline molecule binds to unpolymerized tubulin protein dimers within the plant cell. nih.govfrontiersin.org Tubulin is the fundamental subunit of microtubules.

Inhibition of Microtubule Formation: The formation of the herbicide-tubulin complex prevents the assembly of these dimers into functional microtubules. frontiersin.org

Mitotic Disruption: Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. Without functional microtubules, the mitotic spindle cannot form, cell division is arrested, and root and shoot growth are inhibited, ultimately leading to the death of the germinating seedling. nih.govresearchgate.net

Rational Modification: this compound can be viewed as a product of rational design based on the dinitroaniline scaffold. Chemists modify the substituents on the aniline ring to fine-tune the molecule's properties:

N-Alkylation: The nature of the alkyl groups on the nitrogen atom (in this case, two ethyl groups) influences the compound's lipophilicity, soil binding characteristics, and its fit within the tubulin binding pocket. nih.gov

Ring Substitution: The introduction of a fluorine atom onto the aromatic ring can alter the molecule's electronic profile, metabolic stability, and transport properties within the plant. Fluorine is often used in agrochemical design to enhance biological activity.

By synthesizing and testing derivatives like this compound, chemists can explore structure-activity relationships to develop new herbicidal leads with improved efficacy or a different spectrum of weed control. nih.govfrontiersin.org

Advanced Analytical Methodologies for N,n Diethyl 5 Fluoro 2,4 Dinitroaniline

Chromatographic Separation and Detection Techniques

Chromatographic methods are central to the analysis of N,N-Diethyl-5-fluoro-2,4-dinitroaniline, offering high-resolution separation and sensitive detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed, each with specific applications in the analysis of this compound and its derivatives.

HPLC is a cornerstone for the analysis of non-volatile and thermally labile compounds. In the context of this compound, its primary application is in the analysis of amino acids after pre-column derivatization.

A significant method was developed for the separation and quantification of primary and secondary amino acids using this compound as a novel derivatizing reagent. nih.gov This pre-column derivatization yields derivatives that exhibit enhanced stability to light and heat compared to traditional reagents. nih.gov The chromatographic separation of these derivatives is typically achieved on a reversed-phase column.

A simple gradient elution using an acidic acetate (B1210297) buffer and acetonitrile (B52724) has been shown to completely separate 21 different amino acid derivatives within 80 minutes at room temperature. nih.gov The detection is carried out using a spectrophotometric detector. nih.gov This method has demonstrated good reproducibility of both peak areas and retention times, making it a reliable and cost-effective approach for determining amino acid concentrations in the range of 50 to 500 picomoles per residue. nih.gov

Table 1: HPLC Method Parameters for Amino Acid Derivatives of this compound

Parameter Value
Derivatizing Reagent This compound
Column Reversed-Phase
Mobile Phase Gradient of acidic acetate buffer and acetonitrile
Detection Spectrophotometric
Analysis Time ~80 minutes

| Quantification Range | 50-500 pmol/residue |

This table summarizes the typical HPLC conditions for the analysis of amino acids derivatized with this compound, based on published research findings. nih.gov

Method validation, in line with ICH guidelines, is crucial for ensuring the reliability of such analytical procedures. nih.gov This includes assessing specificity, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.

While HPLC is the primary tool for analyzing the derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Although specific GC-MS methods for the direct purity assessment of this compound are not extensively documented in publicly available literature, general methods for related dinitroaniline compounds, often used as herbicides, can provide a framework. nih.gov

For the analysis of dinitroaniline herbicides, methods typically involve extraction with an organic solvent, followed by cleanup using liquid-liquid partitioning or silica (B1680970) gel chromatography. nih.gov The final analysis is performed by GC with an electron capture detector (ECD), which is highly sensitive to halogenated and nitro-containing compounds. nih.gov Recoveries for such methods are often greater than 80%. nih.gov

Given the fluoro and dinitro groups in this compound, GC-ECD would be a suitable detection method for purity assessment. For unequivocal identification and quantification, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred approach. The mass spectrum of N,N-Diethyl-2,4-dinitroaniline, a closely related compound, shows characteristic fragmentation patterns that can be used for its identification. nih.gov Derivatization can also be employed in GC-MS to improve the volatility and thermal stability of analytes, although this is more common for the analytes being targeted by the derivatizing reagent rather than the reagent itself. frontiersin.org

Capillary electrophoresis (CE) offers an alternative to HPLC and GC with high separation efficiency and low sample consumption. While specific applications of CE for this compound are not widely reported, methods developed for similar compounds, such as nitroaniline isomers, are relevant.

Capillary Zone Electrophoresis (CZE) with amperometric detection has been successfully used for the simultaneous separation and determination of nitroaniline positional isomers. researchgate.net This method utilized a buffer at an extreme pH to achieve baseline separation. researchgate.net

For neutral analytes, which would include this compound, Micellar Electrokinetic Chromatography (MEKC) is a suitable CE technique. wikipedia.orgnih.govnih.gov In MEKC, a surfactant is added to the running buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.org Neutral analytes partition between the aqueous buffer and the micelles, allowing for their separation based on their hydrophobicity. wikipedia.org This technique has been applied to the separation of a wide range of neutral molecules, including nitroaromatic explosives and their degradation products. nih.gov

Development of this compound as a Derivatizing Reagent for Specific Analyte Detection (e.g., amino acids)

A primary application of this compound in analytical chemistry is its role as a pre-column derivatizing reagent for the HPLC analysis of primary and secondary amino acids. nih.gov This application is analogous to the well-known Sanger's reagent (1-fluoro-2,4-dinitrobenzene). The derivatization reaction involves the nucleophilic substitution of the fluorine atom by the amino group of the analyte.

The resulting N,N-diethyl-dinitrophenyl (DEDNP) derivatives of amino acids are more stable to light and heat in solution than the dinitrophenyl (DNP) derivatives formed with Sanger's reagent. nih.gov This enhanced stability is a significant advantage, leading to more reliable and reproducible analytical results. The derivatization reaction is typically carried out under mild conditions, and a simple gradient elution is sufficient for the separation of a complex mixture of 21 amino acid derivatives. nih.gov The detection of the DEDNP-amino acids is performed spectrophotometrically. nih.gov

Table 2: Comparison of Derivatizing Reagents for Amino Acid Analysis

Feature This compound 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent)
Resulting Derivative N,N-diethyl-dinitrophenyl (DEDNP) amino acid Dinitrophenyl (DNP) amino acid
Derivative Stability More stable to light and heat Less stable
Detection Method Spectrophotometric Spectrophotometric

| Application | HPLC of primary and secondary amino acids | Protein sequencing, HPLC of amino acids |

This table provides a comparative overview of this compound and the classic Sanger's reagent for amino acid analysis. nih.gov

Spectrophotometric and Fluorimetric Quantification Methods

Spectrophotometric methods are integral to the detection and quantification of this compound and its derivatives. Following separation by HPLC, the DEDNP-amino acid derivatives are quantified based on their absorbance of UV-Visible light. nih.gov The dinitrophenyl moiety provides a strong chromophore, allowing for sensitive detection. The UV-Vis spectrum of the closely related N,N-diethyl-4-nitroaniline shows a strong absorbance maximum, which is characteristic of such nitroaromatic compounds. researchgate.net Similarly, spectrophotometric methods have been developed for the determination of dinitroaniline herbicides after conversion to a colored azo dye. researchgate.net

While specific fluorimetric quantification methods for this compound are not well-documented, the fluorescence properties of nitroaromatic compounds are a subject of research. Generally, nitroaromatics are known to be fluorescence quenchers. Studies on dinitrophenols have shown that they can quench the fluorescence of tryptophan, and the degree of quenching can be related to their concentration. This property could potentially be exploited for the indirect quantification of this compound or for studying its interactions with fluorescent molecules.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
N,N-Diethyl-2,4-dinitroaniline
1-Fluoro-2,4-dinitrobenzene (Sanger's reagent)
N,N-diethyl-4-nitroaniline

Environmental Transformation and Fate Studies of N,n Diethyl 5 Fluoro 2,4 Dinitroaniline

Photodegradation Pathways and Kinetics under Environmental Conditions

The kinetics of photodegradation for dinitroanilines are influenced by several factors, including the intensity and wavelength of light, the presence of photosensitizers in the environment (such as humic substances in water), and the physical state of the compound. frontiersin.org Studies on trifluralin (B1683247), a widely researched dinitroaniline, have shown that it is subject to decomposition by UV light. frontiersin.org The presence of a trifluoromethyl group, as in trifluralin, can influence the rate of photodegradation. cambridge.org While specific kinetic data for N,N-Diethyl-5-fluoro-2,4-dinitroaniline is not available, a comparative study on various dinitroanilines showed that dinitramine (B166585) was the most affected by UV light. cambridge.org

The pathways of photodegradation for dinitroanilines typically involve a series of reactions including dealkylation of the N-substituents, reduction of the nitro groups, and potential cyclization reactions to form benzimidazole (B57391) derivatives. For fluorinated pesticides, photolysis can also lead to defluorination, although the stability of the carbon-fluorine bond is high. nih.govnih.gov The specific pathways for this compound would likely involve initial transformation of the diethylamino group and the nitro groups.

Table 1: Comparative Photodegradation Characteristics of Selected Dinitroaniline Herbicides This table presents data for representative dinitroaniline herbicides to infer potential behavior of this compound.

CompoundReported Photodegradation BehaviorKey FindingsReference
TrifluralinSusceptible to UV light decomposition.Photodegradation is a significant dissipation pathway when surface-applied. frontiersin.org
DinitramineMost affected by UV light in a comparative study.Demonstrates higher susceptibility to photolysis compared to other dinitroanilines. cambridge.org
OryzalinLeast affected by temperature in the dark, with minimal losses.Shows greater persistence on the soil surface under field conditions compared to other dinitroanilines. cambridge.org
Fluorinated Pesticides (General)Photolysis can lead to defluorination.The carbon-fluorine bond is strong, but photolytic cleavage is possible, potentially forming fluoride (B91410) ions. nih.govnih.gov

Aerobic and Anaerobic Biodegradation Mechanisms and Rates

Microbial degradation is considered the primary route for the breakdown of dinitroaniline herbicides in the soil. cambridge.orgnih.gov The persistence of these compounds in the environment is highly dependent on microbial activity, which is in turn influenced by soil type, moisture, temperature, and oxygen availability. nih.gov Generally, dinitroanilines are moderately persistent in the environment. kpu.ca

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of dinitroanilines is primarily carried out by soil fungi and bacteria. cambridge.org The degradation process often begins with the modification of the N-alkyl substituents. For this compound, this would likely involve the sequential removal of the ethyl groups from the amine nitrogen. Another key initial step is the reduction of one or both of the nitro groups to amino groups. For example, studies on pendimethalin (B1679228) have identified 6-aminopendimethalin as a metabolite, indicating nitro group reduction. researchgate.net The presence of a fluorine atom may influence the rate of microbial attack, as the carbon-fluorine bond is highly stable. researchgate.net However, microorganisms have been shown to be capable of cleaving C-F bonds, although often at slower rates than for other halogens. researchgate.net

Anaerobic Biodegradation: Degradation of dinitroaniline herbicides has been found to proceed more rapidly under anaerobic (flooded) conditions compared to aerobic conditions. cambridge.orgnih.gov Under anaerobic conditions, the primary degradation pathway is the reduction of the nitro groups. The successive reduction of the two nitro groups leads to the formation of various amino- and diamino- derivatives. This increased rate of degradation under flooded conditions is not attributed to increased volatilization. nih.gov

The half-life of dinitroaniline herbicides in soil can vary significantly. For instance, under aerobic conditions, half-lives can range from 19 to 132 days, while under anaerobic conditions, they can be as short as 7 to 27 days. cambridge.org

Table 2: Comparative Biodegradation Half-Lives of Dinitroaniline Herbicides in Soil This table presents data for representative dinitroaniline herbicides to infer potential behavior of this compound.

CompoundConditionHalf-life (days)Reference
Dinitroanilines (General)Aerobic19 - 132 cambridge.org
Anaerobic7 - 27 cambridge.org
TrifluralinMoist Soil (Greenhouse)29 - 124 nih.gov
PendimethalinMoist Soil (Greenhouse)29 - 124 nih.gov

Sorption and Leaching Characteristics in Various Environmental Matrices (e.g., soil, water)

The environmental mobility of dinitroaniline herbicides is largely governed by their sorption to soil particles. These compounds are characterized by low water solubility and a high affinity for soil organic matter and clay minerals. nih.govnih.gov Consequently, dinitroanilines are generally considered to be immobile in soil, with a low potential for leaching into groundwater. nih.gov

The sorption of dinitroanilines is strongly correlated with the organic matter content of the soil; higher organic matter leads to stronger adsorption and reduced bioavailability of the herbicide. cambridge.orgcambridge.org The soil sorption coefficient (Koc), which is the partition coefficient normalized to the organic carbon content of the soil, is typically high for dinitroanilines. For example, the Koc for pendimethalin is reported as 17,581 and for trifluralin as 15,800, both indicating strong binding to soil and thus low mobility. nih.gov Soil K values for a range of dinitroanilines have been reported to be between 7 and 117. cambridge.org

Due to their strong sorption to soil, the concentration of dinitroaniline herbicides in the soil solution is low, which limits their movement with soil water. cambridge.org Studies have shown that none of the tested dinitroaniline herbicides moved more than 10 mm in the soil over a 17-day period. cambridge.org

Table 3: Soil Sorption Coefficients for Representative Dinitroaniline Herbicides This table presents data for representative dinitroaniline herbicides to infer potential behavior of this compound.

CompoundSorption Coefficient (Koc)Mobility ClassificationReference
Pendimethalin17,581Non-mobile nih.gov
Trifluralin15,800Non-mobile nih.gov
Dinitroanilines (General)80 - 471,000Nearly immobile cambridge.org

Methodologies for Identifying and Quantifying Environmental Metabolites and Transformation Products

The identification and quantification of environmental metabolites of dinitroaniline herbicides present analytical challenges due to the complexity of environmental matrices and the low concentrations at which these compounds and their transformation products are typically found. A variety of analytical techniques have been developed for this purpose.

The primary methods for the analysis of dinitroaniline herbicides and their metabolites in soil, water, and biological tissues involve chromatographic techniques. nih.govnih.gov Gas chromatography (GC) coupled with an electron capture detector (ECD) has been traditionally used due to the high sensitivity of the ECD to halogenated and nitro-containing compounds. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also widely employed for both identification and quantification. nih.gov

High-performance liquid chromatography (HPLC) is another powerful tool, often coupled with UV-Vis or mass spectrometric detection. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for many applications due to its high selectivity and sensitivity, which allows for the detection of trace levels of metabolites in complex samples. nih.govnih.gov

The extraction of dinitroaniline herbicides and their metabolites from environmental samples is a critical step. Common techniques include solvent extraction with organic solvents, followed by cleanup steps such as liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering substances from the matrix. nih.gov

For identifying unknown metabolites, high-resolution mass spectrometry (HRMS) is invaluable as it provides accurate mass measurements, which can be used to determine the elemental composition of the transformation products. nih.gov Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F-NMR for fluorinated compounds, can provide detailed structural information for the definitive identification of metabolites. semanticscholar.org

Emerging Research Directions and Future Perspectives for N,n Diethyl 5 Fluoro 2,4 Dinitroaniline

Integration with Flow Chemistry and Microreactor Technologies for Sustainable Synthesis

The traditional batch synthesis of fine chemicals, including substituted anilines, often faces challenges related to safety, scalability, and environmental impact. rsc.orgyoutube.com The integration of flow chemistry and microreactor technologies offers a promising alternative for the sustainable synthesis of N,N-Diethyl-5-fluoro-2,4-dinitroaniline.

Microreactors provide a significantly higher surface-area-to-volume ratio compared to conventional batch reactors, enabling superior heat and mass transfer. researchgate.net This enhanced control over reaction parameters is particularly advantageous for highly exothermic reactions like nitration, a key step in the synthesis of dinitroanilines. wikipedia.org The ability to precisely manage temperature and mixing can lead to improved reaction yields, higher selectivity, and a reduction in the formation of hazardous byproducts. researchgate.net

While specific studies on the flow synthesis of this compound are not yet widely published, the successful application of flow chemistry to the synthesis of other aromatic amines and fluorinated compounds provides a strong precedent. youtube.comlookchem.com For instance, continuous-flow processes have been developed for the dehydrative amination of phenols to produce aryl amines with high efficiency and functional-group tolerance. lookchem.com Similarly, flow reactors have been effectively used for the synthesis of various complex aromatic amines, demonstrating the robustness of this technology. rsc.org

Table 1: Potential Advantages of Flow Synthesis for this compound

Feature of Flow ChemistryBenefit for Synthesis
Enhanced Heat TransferImproved safety and control of exothermic nitration steps.
Precise Control of Reaction TimeMinimization of side reactions and byproduct formation.
High Mass TransferIncreased reaction rates and efficiency.
ScalabilityFacile and safe scale-up from laboratory to production quantities.
AutomationImproved reproducibility and reduced operator exposure.

Future research in this area is expected to focus on the development of optimized, multi-step continuous-flow systems for the synthesis of this compound, potentially starting from readily available precursors. Such systems could integrate reaction, separation, and purification steps, leading to a more streamlined and sustainable manufacturing process.

Exploration of Novel Chemical Transformations and Reaction Cascades

The this compound molecule possesses several reactive sites that can be exploited for novel chemical transformations and the design of intricate reaction cascades. The two nitro groups, the fluorine atom, and the diethylamino group all offer avenues for functionalization.

The nitro groups can be selectively reduced to amino groups, which can then participate in a wide range of subsequent reactions, such as diazotization, amide formation, or the synthesis of heterocyclic compounds. The fluorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional moieties. researchgate.net The diethylamino group can also be modified or cleaved under specific conditions. biosynth.com

The strategic combination of these transformations can lead to the development of complex molecular architectures from the relatively simple dinitrofluoroaniline scaffold. For example, a reaction cascade could involve the selective reduction of one nitro group, followed by a nucleophilic substitution of the fluorine atom, and subsequent cyclization to form a novel heterocyclic system.

While specific research on such cascades for this compound is still in its early stages, the chemistry of related dinitroaniline compounds provides a rich source of inspiration. wikipedia.org The synthesis of various substituted anilines and their subsequent reactions are well-documented and can serve as a guide for exploring the chemical space around this particular scaffold. chemicalbook.com

Development of Advanced Spectroscopic Probes Utilizing the Dinitrofluoroaniline Moiety

The dinitrofluoroaniline moiety, with its electron-withdrawing nitro groups and the potential for fluorescence modulation, presents a promising platform for the development of advanced spectroscopic probes. frontiersin.orgresearchgate.net The established use of this compound as a derivatizing reagent for the sensitive detection of amino acids by HPLC underscores its potential in this area. nih.gov This derivatization relies on the reaction of the amino acid with the fluoro group, leading to a product with strong UV absorbance, enabling quantification at picomolar levels. nih.gov

Building on this principle, researchers are exploring the design of novel fluorescent probes based on the dinitrofluoroaniline scaffold for the detection of various analytes, including metal ions. frontiersin.orgresearchgate.netmdpi.com The fluorescence properties of such probes can be modulated through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). For instance, the coordination of a metal ion to a chelating unit attached to the dinitrofluoroaniline core could disrupt a PET process, leading to a "turn-on" fluorescent response.

The development of fluorescent probes for metal ions is a highly active area of research due to their importance in biological and environmental systems. frontiersin.orgnih.govcore.ac.uk Probes based on various fluorophores are being designed for the selective and sensitive detection of ions such as Fe³⁺, Cu²⁺, and Zn²⁺. frontiersin.org The dinitrofluoroaniline moiety, with its inherent electronic properties, could be tailored to create probes with high selectivity and sensitivity for specific target ions. A related compound, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (Marfey's Reagent), is already used as a chiral derivatizing agent in HPLC, highlighting the utility of the 5-fluoro-2,4-dinitrophenyl core in analytical applications. tcichemicals.com

Design of Next-Generation Chemical Entities with Enhanced Functionality Utilizing the Dinitrofluoroaniline Scaffold

The this compound scaffold offers a versatile platform for the design of next-generation chemical entities with enhanced functionality for applications in medicinal chemistry and materials science. The ability to selectively modify the different functional groups on the aromatic ring allows for the creation of a diverse library of derivatives with tailored properties.

In the context of medicinal chemistry, dinitroaniline derivatives have been investigated for various biological activities. wikipedia.org The dinitrofluoroaniline scaffold could be used as a starting point for the synthesis of novel drug candidates. By introducing different substituents, it may be possible to optimize the compound's pharmacokinetic and pharmacodynamic properties.

In materials science, the incorporation of the dinitroaniline moiety into polymers or other materials could impart interesting electronic or optical properties. For example, polymers containing dinitroaniline derivatives could exhibit nonlinear optical (NLO) properties or be used as components in charge-transfer complexes. Research into polymers derived from aniline (B41778) derivatives has shown the potential to create materials with unique electronic and optical characteristics. nih.gov Furthermore, the functionalization of lignin (B12514952) with various chemical groups, including those found in dinitroaniline derivatives, is being explored to create advanced biomaterials. nih.gov

Interdisciplinary Approaches in Materials Science and Analytical Chemistry

The future development of this compound is likely to be driven by interdisciplinary approaches that bridge materials science and analytical chemistry. The properties that make this compound a useful analytical reagent can also be harnessed in the design of novel materials.

For example, the development of chemosensors for the detection of specific analytes could involve the immobilization of this compound or its derivatives onto solid supports, such as nanoparticles or polymer films. This would combine the selective reactivity of the dinitrofluoroaniline moiety with the advantages of a solid-state sensor platform, such as reusability and ease of integration into analytical devices.

Furthermore, the synthesis of new materials incorporating the dinitrofluoroaniline scaffold could lead to the development of advanced analytical tools. For instance, a polymer with embedded dinitrofluoroaniline units could be used as a stationary phase in chromatography with unique separation properties. The exploration of reactions of related compounds, such as 2-chloro-N,N-diethyl-1,1,2-trifluoroethylamine with alcohols, demonstrates the potential for creating complex functional molecules from fluorinated building blocks. rsc.org

The synergy between understanding the fundamental chemical reactivity of this compound and the principles of materials design will be crucial for unlocking its full potential in a wide range of scientific and technological applications.

Q & A

Q. What are the recommended synthetic routes for preparing N,N-Diethyl-5-fluoro-2,4-dinitroaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) of a halogenated precursor (e.g., 5-fluoro-2,4-dinitrochlorobenzene) with diethylamine. Optimization involves:
  • Catalysis : Use phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) to enhance amine reactivity in biphasic systems .
  • Temperature : Maintain 80–90°C to balance reaction rate and side-product formation.
  • Molar Ratios : A 1:4 molar ratio of halogenated precursor to amine ensures excess nucleophile for higher yields .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, monitored via melting point (185–190°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., diethylamine integration at δ 1.2–1.4 ppm for CH3_3 and δ 3.4–3.6 ppm for N–CH2_2) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C10_{10}H11_{11}F1_1N4_4O4_4; calc. 294.08) and detect isotopic patterns for fluorine .
  • X-Ray Crystallography : Resolve crystal packing and confirm nitro/fluoro group orientations using SHELXL for refinement .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to irritant properties (R36/37/38) .
  • Storage : Keep in amber glass containers at <25°C to prevent photodegradation.
  • Waste Disposal : Neutralize with dilute NaOH before disposal to reduce nitro group toxicity .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Compare with fluoroaniline isomers to assess steric/electronic effects of substituents .
  • DFT Calculations : Calculate Fukui indices to predict electrophilic/nucleophilic sites for further functionalization .

Q. How do conflicting spectral data arise in structural analysis, and how can they be resolved?

  • Methodological Answer :
  • Contradiction Source : Overlapping signals in NMR (e.g., aromatic protons near nitro groups) or crystal twinning in XRD.
  • Resolution Strategies :
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • High-Resolution Data : Collect XRD data at low temperature (100 K) to reduce thermal motion artifacts .

Q. What mechanistic insights explain the selectivity of NAS reactions in synthesizing this compound?

  • Methodological Answer :
  • Activation by Nitro Groups : The meta-directing nitro groups enhance electrophilicity at the 1- and 3-positions, favoring diethylamine substitution at the 1-position.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while protic solvents reduce amine nucleophilicity .

Q. How can derivatization improve trace detection of this compound in environmental samples?

  • Methodological Answer :
  • Hydrazine-Based Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones, detectable via HPLC-UV at 360 nm .
  • Fluorophore Tagging : Use dansyl chloride to introduce fluorescence, enabling detection at sub-ppb levels .

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